molecular formula C10H8FNO2S B114605 Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate CAS No. 142363-99-3

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B114605
M. Wt: 225.24 g/mol
InChI Key: QPPUQPQQFRVVOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a carboxylate group and an amino group .


Chemical Reactions Analysis

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors . The exact chemical reactions involving “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” would depend on the specific conditions and reagents used.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of Methyl 2‐amino‐4,5,6,7‐tetra­hydro‐1‐benzo­thio­phene‐3‐carboxyl­ate, a compound similar to Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, was analyzed. It was found to consist of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Synthesis and Antimicrobial Activity

  • Synthesis of various compounds, including ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and their conversion to other derivatives has been reported. These compounds were screened for antibacterial and antifungal activity, with some showing promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Synthesis Techniques

  • The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, using Et3SiH/I2 as a reducing agent was described. This method highlights advanced techniques in chemical synthesis (Jayaraman, Sridharan, & Nagappan, 2010).

Electrochemical Reduction Studies

  • A study focused on the electrochemical behavior of methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates, providing insights into the electrochemical properties of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Fluorination and Synthesis

Future Directions

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have shown promise in various fields, including medicinal chemistry and material science . They have been used in the synthesis of kinase inhibitors , suggesting potential applications in drug discovery and development. Future research could explore these applications further.

properties

IUPAC Name

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPUQPQQFRVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442110
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

CAS RN

142363-99-3
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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